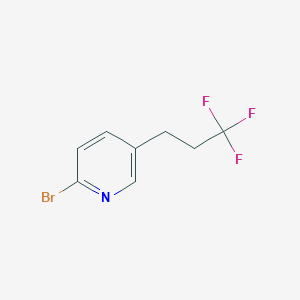![molecular formula C23H36O9 B15126062 3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1h-benzo[f]chromen-5-yl 2,3-dihydroxypropanoate CAS No. 105535-65-7](/img/structure/B15126062.png)
3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1h-benzo[f]chromen-5-yl 2,3-dihydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1h-benzo[f]chromen-5-yl 2,3-dihydroxypropanoate is a complex organic compound known for its unique structure and diverse applications. This compound belongs to the class of triterpenoids, which are known for their biological and pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1h-benzo[f]chromen-5-yl 2,3-dihydroxypropanoate involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the core structure: This involves cyclization reactions to form the benzo[f]chromene core.
Functionalization: Introduction of hydroxyl groups and other functional groups through oxidation and reduction reactions.
Ethenylation: Addition of the ethenyl group to the core structure.
Esterification: Formation of the ester linkage with 2,3-dihydroxypropanoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1h-benzo[f]chromen-5-yl 2,3-dihydroxypropanoate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Esterification and Hydrolysis: Formation and breaking of ester bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for esterification and hydrolysis reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1h-benzo[f]chromen-5-yl 2,3-dihydroxypropanoate has several scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical products
Wirkmechanismus
The mechanism of action of 3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1h-benzo[f]chromen-5-yl 2,3-dihydroxypropanoate involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease processes.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting intracellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Forskolin: A triterpenoid with similar structural features and biological activities.
Other Triterpenoids: Compounds like oleanolic acid and ursolic acid share structural similarities and biological properties.
Uniqueness
3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1h-benzo[f]chromen-5-yl 2,3-dihydroxypropanoate is unique due to its specific functional groups and structural configuration, which contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
105535-65-7 |
|---|---|
Molekularformel |
C23H36O9 |
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
(3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) 2,3-dihydroxypropanoate |
InChI |
InChI=1S/C23H36O9/c1-7-20(4)10-14(27)23(30)21(5)13(26)8-9-19(2,3)16(21)15(28)17(22(23,6)32-20)31-18(29)12(25)11-24/h7,12-13,15-17,24-26,28,30H,1,8-11H2,2-6H3 |
InChI-Schlüssel |
IUPAGLYQUNYEBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)C(CO)O)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![magnesium;5-(methylamino)-2-[[3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B15125986.png)

![Phosphonic acid, P,P'-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2)](/img/structure/B15126011.png)
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B15126016.png)


![8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B15126029.png)
![2-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,7-trihydroxyxanthen-9-one](/img/structure/B15126051.png)

![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;hydrochloride](/img/structure/B15126069.png)
![Benzo[d][1,3]dioxole-5-carbonyl fluoride](/img/structure/B15126070.png)
![2-amino-N-[3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]propanamide](/img/structure/B15126072.png)

![N-(2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)cyclopentanamine](/img/structure/B15126081.png)
